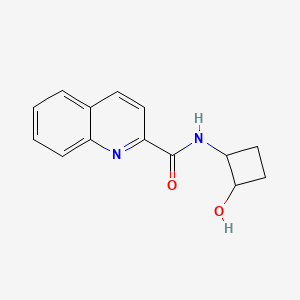

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide

Description

Introduction to Quinoline-2-carboxamide Research

Historical Development of Quinoline-2-carboxamide Chemistry

The synthesis of quinoline-2-carboxamides traces its roots to early 20th-century efforts to functionalize the quinoline scaffold for pharmaceutical applications. Initial methodologies relied on classical condensation reactions, such as the Pfitzinger synthesis, which utilized isatin derivatives and ketones to construct the quinoline core. Over time, advances in microwave-assisted synthesis and catalytic techniques enabled more efficient routes. For example, microwave irradiation reduced reaction times for cyclization steps from hours to minutes, improving yields of 4-hydroxyquinoline intermediates.

The introduction of sulfonamide and carboxamide groups marked a pivotal shift in the late 1990s, as these modifications enhanced target selectivity for enzymes like carbonic anhydrases. A notable milestone was the development of quinoline-6-carboxylic acid derivatives, where thionyl chloride-mediated acyl chloride formation enabled coupling with aminophenols to yield bioactive carboxamides. These innovations laid the groundwork for structurally complex derivatives, including N-(2-hydroxycyclobutyl)quinoline-2-carboxamide , which incorporates a strained cyclobutyl ring to modulate steric and electronic properties.

Significance in Medicinal Chemistry Research Landscape

Quinoline-2-carboxamides occupy a privileged position in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. Key pharmacological applications include:

- Antimalarial activity : Derivatives such as quinoline-4-carboxamides exhibit nanomolar efficacy against Plasmodium falciparum by interfering with hemoglobin degradation pathways.

- Enzyme inhibition : Substituted carboxamides demonstrate potent inhibition of carbonic anhydrase isoforms (e.g., CA IX/XII), making them candidates for cancer therapy.

- Neuroprotection : Recent computational studies highlight quinoline derivatives as multifunctional antioxidants capable of scavenging reactive oxygen species and inhibiting neurodegenerative enzymes like MAO-B and AChE.

The N-(2-hydroxycyclobutyl) substituent introduces a conformational constraint that may enhance binding affinity to biological targets while improving solubility through its hydroxyl group. This balance of lipophilicity and polarity aligns with modern drug design principles aimed at optimizing bioavailability.

Position of N-(2-Hydroxycyclobutyl)quinoline-2-carboxamide in Current Academic Research

While N-(2-hydroxycyclobutyl)quinoline-2-carboxamide has not been extensively profiled in published studies, its structural analogs provide critical insights. For instance, 8-substituted quinoline-2-carboxamides with sulfonamide groups show submicromolar inhibition of carbonic anhydrases, suggesting that the cyclobutyl moiety could similarly influence enzyme binding. Computational analyses of related derivatives predict that the hydroxycyclobutyl group may participate in hydrogen-bonding interactions with catalytic residues, potentially enhancing selectivity over off-target enzymes.

Current research priorities include:

- Synthetic optimization : Developing regioselective methods to introduce the cyclobutyl ring without side reactions.

- Target identification : Profiling against kinase families and epigenetic regulators implicated in oncology and neurology.

Theoretical Foundations for Structure-Based Investigations

The pharmacological potential of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide is rooted in its electronic and steric properties, which can be rationalized through computational models:

Table 1. Hypothetical Structural and Electronic Properties of N-(2-Hydroxycyclobutyl)quinoline-2-carboxamide

| Property | Predicted Value/Effect |

|---|---|

| LogP | 2.1–2.5 (moderate lipophilicity) |

| Hydrogen-bond donors | 2 (amide NH and hydroxyl group) |

| Polar surface area | ~85 Ų (favorable for blood-brain barrier penetration) |

| Torsional strain | Increased due to cyclobutyl ring |

Molecular docking simulations of analogous compounds suggest that the hydroxycyclobutyl group occupies hydrophobic pockets in enzyme active sites, while the carboxamide nitrogen forms hydrogen bonds with backbone residues. For example, in carbonic anhydrase II, the cyclobutyl moiety may displace water molecules in the zinc coordination sphere, enhancing binding entropy.

Quantum mechanical calculations further indicate that the electron-withdrawing quinoline ring stabilizes the amide bond, reducing susceptibility to proteolytic cleavage. This stability is critical for oral bioavailability, as demonstrated by fluorinated derivatives with elimination half-lives exceeding 10 hours in preclinical models.

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-13-8-7-11(13)16-14(18)12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11,13,17H,7-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNQFRQYPBSQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=NC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-hydroxycyclobutylamine under specific reaction conditions. The process generally includes the following steps:

Activation of Quinoline-2-carboxylic Acid: This step involves converting quinoline-2-carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester.

Amidation Reaction: The activated quinoline-2-carboxylic acid intermediate is then reacted with 2-hydroxycyclobutylamine to form the desired amide bond, resulting in the formation of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted amide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(2-hydroxycyclobutyl)quinoline-2-carboxamide. Quinoline compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways like EGFR (Epidermal Growth Factor Receptor) signaling. For instance, compounds with a quinoline moiety have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells by promoting caspase-dependent apoptosis and enhancing p53 expression, a critical regulator of the cell cycle and apoptosis .

Antimicrobial Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity. N-(2-hydroxycyclobutyl)quinoline-2-carboxamide has been investigated for its efficacy against various bacterial strains. Studies indicate that certain derivatives can outperform standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Activity

There is emerging interest in the antiviral potential of quinoline derivatives. For example, modifications to the quinoline structure have led to compounds with significant activity against viruses such as HIV and influenza. The electron-withdrawing properties of substituents on the anilide ring have been shown to enhance antiviral efficacy while minimizing cytotoxicity . The promising results suggest that N-(2-hydroxycyclobutyl)quinoline-2-carboxamide could be further explored for its antiviral applications.

Pharmacological Insights

Neuroprotective Effects

Quinoline derivatives are also being studied for their neuroprotective effects, particularly as iron chelators. The ability to chelate iron is crucial in preventing oxidative stress-related neurodegenerative diseases like Alzheimer's . N-(2-hydroxycyclobutyl)quinoline-2-carboxamide may contribute to this field by offering a new scaffold for developing neuroprotective agents.

Inhibition of Enzymatic Activity

Some studies have focused on the ability of quinoline derivatives to inhibit 2OG-dependent enzymes, which play roles in various biological processes, including metabolism and gene regulation. This inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Their ability to act as electron carriers enhances device performance, making them valuable in the development of more efficient OLED technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anti-Tuberculosis Activity

- N-Cyclooctylquinoline-2-carboxamide (13a): Exhibited MIC = 56.66 µM against Mycobacterium tuberculosis, comparable to the adamantane derivative (MIC = 52.22 µM). Bulkier substituents like cyclooctyl enhance activity but may reduce solubility due to precipitation in test media .

- N-Cycloheptylquinoline-2-carboxamide (7): Demonstrated MIC = 111 µM, highlighting that smaller cycloaliphatic substituents (e.g., cycloheptyl vs. cyclooctyl) correlate with reduced potency .

- N-(2-Phenylethyl)quinoline-2-carboxamide (11): Showed high antitubercular activity (MIC < 50 µM), indicating aromatic substituents can enhance efficacy without solubility trade-offs .

PET Inhibition

- N-(2-Hydroxyphenyl)quinoline-2-carboxamide (12a): Inhibited PET in spinach chloroplasts with IC₅₀ = 12 µM, outperforming naphthalene derivatives. Hydroxyaryl groups likely improve binding to photosynthetic machinery .

Crystal Structure Analysis

- N-(4-Bromophenyl)quinoline-2-carboxamide (5c): Crystallizes in a monoclinic lattice with intramolecular N–H···N hydrogen bonding.

- N-(Quinolin-8-yl)quinoline-2-carboxamide: Dihedral angle between quinoline systems = 11.54°, indicating near-planar conformation conducive to π-π stacking .

Physicochemical Properties

Lipophilicity and Solubility

- Lipophilicity Trends : Antimycobacterial activity increases with higher logP values (e.g., cycloheptyl: logP = 3.2; cyclooctyl: logP = 3.8), while PET inhibition decreases beyond logP = 3.5 .

- Solubility Challenges : Bulky substituents (e.g., cyclooctyl) reduce aqueous solubility, as seen in N-cyclooctyl-2-naphthamide (13c), which precipitated in media despite high potency (MIC = 7.11 µM) .

Table 2: Physicochemical Comparison

Contradictory Findings

- Cyclooctyl Derivatives : Gonec et al. reported N-cyclooctyl-2-naphthamide as inactive due to precipitation, but re-evaluation showed MIC = 7.11 µM, suggesting methodological differences in solubility management .

Biological Activity

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide, exploring its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, particularly against viruses such as H5N1 and SARS-CoV-2. The biological activity of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide is influenced by its structural attributes, such as lipophilicity and the presence of electron-withdrawing groups. For instance, derivatives with enhanced lipophilicity demonstrated increased antiviral activity and reduced cytotoxicity, suggesting a favorable therapeutic window for further development .

Antimycobacterial Activity

In vitro evaluations have shown that certain quinoline derivatives exhibit significant antimycobacterial activity. For example, compounds structurally related to N-(2-hydroxycyclobutyl)quinoline-2-carboxamide were tested against Mycobacterium tuberculosis and other mycobacterial species. Some derivatives demonstrated superior activity compared to standard treatments like isoniazid and pyrazinamide, indicating their potential as novel antimycobacterial agents .

Anticancer Activity

The anticancer properties of quinoline derivatives have been well-documented. N-(2-hydroxycyclobutyl)quinoline-2-carboxamide was evaluated against various cancer cell lines, including HeLa and MCF-7. The compound exhibited notable cytotoxic effects with IC50 values indicating potent antiproliferative activity. Mechanistically, these compounds may interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. The presence of specific substituents on the quinoline ring significantly affects its biological activity. For example:

| Substituent | Biological Activity | IC50 Values |

|---|---|---|

| Hydroxy group | Enhanced solubility | 20.1 nM (MCF-7) |

| Alkyl groups | Improved lipophilicity | Varies by length |

| Electron-withdrawing groups | Increased potency | Varies significantly |

These findings suggest that modifications to the quinoline structure can enhance its therapeutic potential while minimizing toxicity .

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of various quinoline derivatives demonstrated that N-(2-hydroxycyclobutyl)quinoline-2-carboxamide exhibited promising inhibition against H5N1 virus with an inhibition rate exceeding 85% at optimal concentrations. The cytotoxicity was minimal, reinforcing its potential as a candidate for further antiviral development .

Study 2: Antimycobacterial Assessment

In another investigation, a series of substituted quinoline-2-carboxamides were synthesized and tested against multiple mycobacterial strains. The results indicated that N-(2-hydroxycyclobutyl)quinoline-2-carboxamide had comparable or superior activity against M. tuberculosis when benchmarked against standard antimycobacterial agents .

Study 3: Anticancer Properties

A comprehensive evaluation of several quinoline derivatives revealed that those containing the hydroxycyclobutyl moiety showed significant cytotoxicity across various cancer cell lines, with IC50 values ranging from 4.12 mM to 30.98 mM depending on the specific cell line tested. This suggests a broad spectrum of anticancer activity associated with this compound class .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-hydroxycyclobutyl)quinoline-2-carboxamide?

The compound can be synthesized via multi-step routes involving:

- Gewald reaction : Cyclocondensation of cycloalkanones with sulfur and malononitrile to form 2-aminothiophene-3-carbonitrile intermediates, followed by functionalization .

- Acylation : Reaction of quinoline-2-carbonyl chloride with 2-hydroxycyclobutylamine under inert conditions, using bases like triethylamine to drive the reaction .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry .

- NMR spectroscopy : H and C NMR identify substituents (e.g., cyclobutyl proton splitting at δ 2.5–3.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O stretch ~1650–1670 cm) and hydroxyl (O-H stretch ~3200–3500 cm) groups .

Q. What stability considerations are essential during storage?

- Storage conditions : Maintain in airtight containers under nitrogen at −20°C to prevent hydrolysis/oxidation .

- Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Functional group variation : Modify the cyclobutyl hydroxyl group (e.g., esterification, etherification) to assess solubility and target binding .

- Enzyme inhibition assays : Screen against targets like human dihydroorotate dehydrogenase (hDHODH) using UV-Vis spectroscopy to monitor NADH oxidation rates .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities with protein targets (e.g., kinase domains) .

Q. How to resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Validate initial findings (e.g., DPPH radical scavenging) with secondary assays (e.g., hydroxyl radical scavenging) to confirm antioxidant potency .

- Structural verification : Re-analyze compound purity via LC-MS and compare crystallographic data (CCDC deposition codes) to rule out batch variability .

Q. What strategies mitigate low solubility in pharmacological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays .

- Prodrug design : Introduce phosphate or acetate groups at the hydroxyl position to enhance aqueous solubility, followed by enzymatic cleavage studies .

Q. How to address synthetic yield variability in scaled-up reactions?

- Process optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Data Analysis & Validation

Q. What statistical approaches validate reproducibility in biological assays?

- Dose-response curves : Fit data to Hill equations (GraphPad Prism) to calculate IC/EC values with 95% confidence intervals .

- Blinded replicates : Perform triplicate experiments across independent labs to assess inter-laboratory variability .

Q. How to interpret conflicting crystallographic data?

- Twinned crystal analysis : Use PLATON to detect twinning and reprocess data with SHELXL .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) across datasets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.